Tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate
Description
Tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a fluorine atom at the 4-position and a methyl group at the 2-position, protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely utilized in pharmaceutical synthesis as a chiral building block or intermediate, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while fluorine substitution improves metabolic stability and modulates electronic properties .
Properties
IUPAC Name |
tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEUIJVNQJDUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate typically involves the reaction of 4-fluoro-2-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atom on the pyrrolidine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution: Various substituted pyrrolidines.
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The presence of the fluorine atom and the tert-butyl ester group may influence its binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate with analogous pyrrolidine derivatives, focusing on substituents, molecular weights, and functional attributes:
Pharmaceutical Relevance
- Drug Intermediate Utility : The target compound is used in synthesizing carboxamide-based therapeutics, as seen in the preparation of EP 4374877 A2 (90% yield in coupling reactions) .
- Structural Influence on Bioactivity :
Research Findings and Analytical Insights
- Elemental Analysis : Deviations in carbon and nitrogen content (e.g., C₂₈H₃₉F₂N₅O₆: calc. C 58.02% vs. obs. 59.02%) highlight challenges in purity assessment for complex analogues .
- Crystallography : Single-crystal X-ray studies (e.g., Acta Crystallographica E) confirm stereochemical integrity in pyrrolidine derivatives, critical for chiral drug development .
Biological Activity
Tert-butyl 4-fluoro-2-methylpyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a tert-butyl group and a fluorine atom at the 4-position. The molecular formula is with a molecular weight of approximately 215.25 g/mol. The presence of the fluorine atom enhances the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The fluorine atom is believed to influence binding affinity and selectivity, potentially modulating enzymatic activities and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can trigger downstream effects, influencing cell proliferation and apoptosis.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Investigations into neuroprotective properties have shown promise in reducing oxidative stress markers in neuronal cells.
Data Table: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Neuroprotection | Reduction of oxidative stress | |
| Enzyme Inhibition | Modulation of enzymatic activity |
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound exhibited significant inhibitory effects on cell proliferation, particularly in breast and lung cancer models. The IC50 values ranged from 5 to 20 μM, indicating moderate potency against these cancer types.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in vitro using astrocyte cultures exposed to amyloid-beta (Aβ) peptides. Results demonstrated that treatment with this compound significantly improved cell viability (up to 70% compared to control) and reduced inflammatory markers such as TNF-α.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Variations in substituents on the pyrrolidine ring can lead to significant differences in activity profiles:
- Fluorine Substitution : Enhances lipophilicity and receptor binding.
- Tert-butyl Group : Contributes to steric hindrance, affecting enzyme accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
